molecular formula C5HF3NNaO3 B6181324 sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate CAS No. 2613386-33-5

sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate

Cat. No.: B6181324
CAS No.: 2613386-33-5
M. Wt: 203.1
InChI Key:
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Description

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate (TFOC) is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid, soluble in water and other polar solvents, and is used as a reagent in organic synthesis. TFOC has been studied extensively for its biochemical and physiological effects, and has been used to synthesize a variety of compounds and materials.

Scientific Research Applications

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other materials. It has also been used as a catalyst in organic synthesis, as a reagent in the preparation of other organic compounds, and as a ligand in coordination chemistry. Additionally, this compound has been used in the preparation of fluorescent probes and imaging agents, as well as in the synthesis of peptides and other biomolecules.

Mechanism of Action

The mechanism of action of sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate is not fully understood, but it is believed to involve the formation of a complex between the this compound and the target molecule. This complex then binds to the target molecule, resulting in a change in its structure and/or function. The exact mechanism of action is still being studied, but it is believed to involve the formation of a covalent bond between the this compound and the target molecule.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects, and it has been shown to have a variety of effects on cells and tissues. In particular, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, it has been shown to modulate the activity of enzymes, hormones, and other molecules involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate has several advantages for laboratory experiments, including its low cost and high yield. Additionally, it has a wide range of applications in scientific research, making it a versatile reagent for organic synthesis. However, this compound also has some limitations, such as its potential toxicity and the potential for it to react with other compounds in the reaction mixture.

Future Directions

There are a number of potential future directions for research on sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other materials. Additionally, further research could be done on the mechanism of action of this compound and its potential toxicity. Finally, further studies could be conducted on the optimization of the synthesis of this compound, as well as the development of new applications for the compound.

Synthesis Methods

Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate can be synthesized from trifluoromethyl-1,3-oxazole-4-carboxylic acid, which is readily available from commercial sources. The synthesis involves the reaction of the acid with sodium hydroxide in aqueous solution, followed by the addition of aqueous sodium chloride to precipitate the this compound. The reaction is conducted at room temperature, and the yield of the product is typically greater than 90%.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate involves the reaction of 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid with sodium hydroxide.", "Starting Materials": [ "4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Acidify the mixture with hydrochloric acid", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Recrystallize the product from ethanol", "Obtain sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate as a white solid" ] }

2613386-33-5

Molecular Formula

C5HF3NNaO3

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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